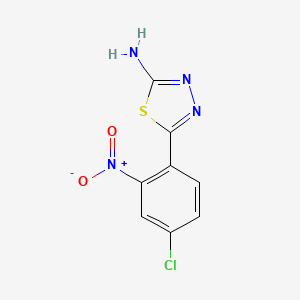

5-(4-Chloro-2-nitrophenyl)-1,3,4-thiadiazol-2-amine

Description

5-(4-Chloro-2-nitrophenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at the 5-position with a 4-chloro-2-nitrophenyl group. The thiadiazole scaffold is renowned for its electron-deficient aromatic system, enabling diverse chemical modifications and biological interactions.

Properties

Molecular Formula |

C8H5ClN4O2S |

|---|---|

Molecular Weight |

256.67 g/mol |

IUPAC Name |

5-(4-chloro-2-nitrophenyl)-1,3,4-thiadiazol-2-amine |

InChI |

InChI=1S/C8H5ClN4O2S/c9-4-1-2-5(6(3-4)13(14)15)7-11-12-8(10)16-7/h1-3H,(H2,10,12) |

InChI Key |

SHWYPPIWNKLTPK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)[N+](=O)[O-])C2=NN=C(S2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(4-chloro-2-nitrophenyl)-1,3,4-thiadiazole typically involves the reaction of 4-chloro-2-nitroaniline with thiocarbohydrazide under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiadiazole ring. The reaction conditions often include heating the mixture to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 2-Amino-5-(4-chloro-2-nitrophenyl)-1,3,4-thiadiazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(4-chloro-2-nitrophenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group, leading to the formation of diamino derivatives.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Diamino derivatives.

Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-5-(4-chloro-2-nitrophenyl)-1,3,4-thiadiazole has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.

Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-(4-chloro-2-nitrophenyl)-1,3,4-thiadiazole depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of both electron-donating (amino) and electron-withdrawing (nitro) groups can influence its reactivity and binding affinity to these targets. The thiadiazole ring itself can participate in hydrogen bonding and other interactions, further contributing to its activity.

Comparison with Similar Compounds

Thiadiazole derivatives exhibit varied biological activities depending on substituent patterns. Below is a systematic comparison of 5-(4-Chloro-2-nitrophenyl)-1,3,4-thiadiazol-2-amine with structurally related compounds:

Structural and Functional Group Variations

Key Observations :

- Positional Isomerism : Shifting the nitro group from the 2- to 3-position () may reduce bioactivity due to altered steric/electronic profiles.

- Hybrid Structures : Compounds combining thiadiazole with thiazole or furan () show enhanced cytotoxicity, suggesting synergistic effects from heterocyclic fusion.

Insights :

- Antifungal Activity : Thiadiazole derivatives with nitro groups (e.g., ) exhibit moderate activity but lag behind clinical antifungals like fluconazole.

- Anticancer Potency : Schiff base derivatives () demonstrate exceptional potency, likely due to improved cellular uptake from fluorophenyl/thiophene substituents.

- Anticonvulsant Efficacy: Phenoxy-substituted analogs () highlight the role of lipophilic groups in crossing the blood-brain barrier.

Trends :

- Cyclization Reactions : Predominant method for thiadiazole core formation, often requiring strong bases (KOH) or acids (H₂SO₄).

- Schiff Base Formation : Condensation with aldehydes introduces imine linkages, enhancing structural diversity and bioactivity .

Biological Activity

5-(4-Chloro-2-nitrophenyl)-1,3,4-thiadiazol-2-amine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is CHClNOS. The compound features a thiadiazole ring, which is known for its biological significance. The presence of the chloro and nitro substituents on the phenyl ring enhances its reactivity and potential biological efficacy.

| Property | Value |

|---|---|

| Molecular Weight | 287.73 g/mol |

| CAS Number | 329921-19-9 |

| InChI Key | BCEULASPLPPODB-UHFFFAOYSA-N |

| Melting Point | Not specified |

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. A study highlighted that this compound demonstrates notable antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative bacteria. For instance:

- Staphylococcus aureus : MIC values indicate moderate effectiveness.

- Escherichia coli : Exhibits significant inhibition at certain concentrations.

The presence of halogen atoms in the structure is correlated with increased antibacterial activity, particularly against Gram-positive bacteria .

Cytotoxicity and Antitumor Activity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Preliminary findings suggest that this compound can inhibit cell proliferation and induce apoptosis in cancer cells. The mechanism appears to involve the disruption of cellular processes related to growth and survival .

Case Studies

- Antibacterial Efficacy : A recent study tested several derivatives of thiadiazole against common bacterial pathogens. The results showed that compounds with nitro and chloro substitutions had enhanced activity compared to their unsubstituted counterparts. Specifically, the derivative with a 4-chloro substitution exhibited a zone of inhibition measuring up to 20 mm against E. coli at a concentration of 500 µg/disk .

- Cytotoxicity Assessment : In vitro assays conducted on human cancer cell lines demonstrated that this compound reduced cell viability significantly at concentrations above 50 µM. This suggests potential as an antitumor agent, warranting further investigation into its mechanism of action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.